2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid
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Overview
Description
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is a complex organic compound characterized by its unique structure, which includes an aminohexyl group, an o-tolylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-aminohexylamine with an appropriate carboxylic acid derivative to form the aminohexylamino group. This is followed by the introduction of the o-tolylamino group through a coupling reaction with an o-tolylamine derivative. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Aminohexyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid
- 2-((6-Aminohexyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
Uniqueness
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is unique due to the specific positioning of the o-tolylamino group, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and applications compared to its p-tolylamino and m-tolylamino counterparts.
Properties
IUPAC Name |
2-(6-aminohexylamino)-4-(2-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-8-4-5-9-14(13)20-16(21)12-15(17(22)23)19-11-7-3-2-6-10-18/h4-5,8-9,15,19H,2-3,6-7,10-12,18H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMTZUHJUJMBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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